Ethyl 3-ethoxyphenoxyacetate
CAS No.:
Cat. No.: VC14398376
Molecular Formula: C12H16O4
Molecular Weight: 224.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16O4 |
|---|---|
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | ethyl 2-(3-ethoxyphenoxy)acetate |
| Standard InChI | InChI=1S/C12H16O4/c1-3-14-10-6-5-7-11(8-10)16-9-12(13)15-4-2/h5-8H,3-4,9H2,1-2H3 |
| Standard InChI Key | CYTGKMUPGLMKEG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC(=CC=C1)OCC(=O)OCC |
Introduction
Synthesis and Characterization
Synthetic Routes
The synthesis of ethyl 3-ethoxyphenoxyacetate typically involves a nucleophilic substitution reaction between 3-ethoxyphenol and ethyl bromoacetate in the presence of a base such as potassium carbonate (K₂CO₃) . The reaction proceeds under reflux conditions in acetone, yielding the target compound after purification via column chromatography.
Reaction Scheme:
Key parameters:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl₃):
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¹³C NMR (CDCl₃):
Mass Spectrometry (MS):
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ESI-MS: m/z 225.1 [M+H]⁺ (calculated for C₁₂H₁₆O₄)
Physicochemical Properties
Molecular and Structural Data
Thermal and Stability Profile
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Flash Point: >100°C (non-flammable under standard conditions)
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Storage: Stable at room temperature; sensitive to prolonged exposure to light and moisture.
Applications in Industry and Research
Pharmaceutical Intermediates
Ethyl 3-ethoxyphenoxyacetate serves as a precursor in the synthesis of:
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Cyclin-dependent kinase (CDK) inhibitors: Analogous esters are used in cancer therapeutics targeting CDK4/6 .
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Anti-inflammatory agents: Phenoxyacetate derivatives exhibit COX-2 inhibitory activity .
Agricultural Chemistry
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Herbicide formulations: Structural analogs act as auxin mimics, disrupting plant growth .
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Pesticide synergists: Enhances the efficacy of pyrethroids by inhibiting detoxifying enzymes.
Materials Science
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